tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Medicinal Chemistry Scaffold Design Exit Vector Geometry

Researchers requiring precise spatial orientation of the pyridine ring for SAR studies often face supply inconsistencies with regioisomeric mixtures. This compound provides a single, defined 3-substituted regioisomer with a rigid ether linkage, eliminating conformational ambiguity. - Defined exit vector geometry for reliable target engagement data. - Orthogonal N-Boc protection enables convergent synthetic strategies. - 5-Methyl group offers a controlled lipophilicity increment (~+0.5 log units) for property-guided optimization. Supplied with full analytical documentation; shipped under controlled conditions to ensure batch-to-batch consistency.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 939986-13-7
Cat. No. B1614440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
CAS939986-13-7
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O3/c1-12-7-8-14(17-10-12)20-13-6-5-9-18(11-13)15(19)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3
InChIKeyKPYLDMJHUSKDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986-13-7) is a bifunctional heterocyclic building block that integrates a piperidine core, a 5-methylpyridin-2-yloxy substituent at the 3-position, and an N-Boc protecting group. This compound belongs to the pyridyl-piperidine ether class, which is among the most frequently occurring heterocyclic frameworks in FDA-approved pharmaceuticals [1]. It is supplied as a research intermediate with vendor-reported purity typically at 95–97% and a calculated density of 1.108 g/mL . The presence of both the acid-labile Boc group and the 3-pyridyloxy ether linkage defines this compound as a modular scaffold for medicinal chemistry elaboration, particularly where precise control over piperidine ring substitution geometry is required.

Bifunctional heterocyclic building block: piperidine core + 5-methylpyridin-2-yloxy ether
N-Boc protected for orthogonal multi-step synthetic compatibility
3-Pyridyloxy substitution sets exit vector geometry for SAR and lead optimization studies

Why Generic Substitution Is Inadmissible


In-class pyridyl-piperidine ethers cannot be interchanged without risking fundamental alterations in downstream molecular topology and pharmacological profile. The 3-substitution pattern on the piperidine ring places the pyridyloxy vector in a spatial orientation distinct from the 4-substituted regioisomer (CAS 939986-12-6), directly affecting the exit vector geometry critical for target engagement . The 5-methyl substituent on the pyridine ring modulates both lipophilicity and metabolic stability relative to the des-methyl analog (CAS 313490-35-6), while the direct ether linkage (–O–) provides restricted conformational flexibility compared to the methylene-ether analog (CAS 939986-14-8) . Furthermore, the N-Boc protecting group is essential for orthogonal synthetic compatibility; premature deprotection or substitution with alternative N-protecting groups alters the reactivity profile for multi-step synthesis. These discrete structural variables preclude generic substitution and necessitate explicit compound-level evidence for procurement decisions.

Regiochemistry 4-Substituted regioisomer (CAS 939986-12-6) alters pyridine exit vector; may shift target engagement profile.
Pyridine substituent Des-methyl analog (CAS 313490-35-6) changes lipophilicity and metabolic soft spot profile; property-based design may not transfer.
Linker flexibility Methylene-ether analog (CAS 939986-14-8) adds a rotatable bond; conformational preferences may differ.
Protecting group Deprotected form (CAS 1185308-63-7) requires reprotection prior to many transformations; orthogonal compatibility lost.

Quantitative Differentiation Evidence


Regiochemical Differentiation: 3-Position vs. 4-Position Substitution

The target compound bears the pyridyloxy substituent at the piperidine 3-position (meta relative to the ring nitrogen), placing the pyridine ring in a distinct spatial trajectory compared to the 4-substituted regioisomer (CAS 939986-12-6). This regiochemical difference alters the dihedral angle between the pyridine and piperidine rings and consequently the molecular recognition surface presented to biological targets [1]. In structure-activity relationship (SAR) campaigns involving pyridyl-piperidine scaffolds, regioisomeric pairs have been demonstrated to exhibit divergent binding profiles for kinase and GPCR targets [2].

Regiochemistry
Class-level inference
3-substituted vs. 4-substituted piperidine; identical MW 292.37 but divergent exit vector geometry.
Exit vector orientation may not transfer between regioisomers.
Verify regioisomer identity by NMR or HPLC before use.
Medicinal Chemistry Scaffold Design Exit Vector Geometry

Pyridine Ring Substituent: 5-Methyl vs. Unsubstituted

The 5-methyl substituent on the pyridine ring distinguishes the target compound from the unsubstituted pyridine analog tert-Butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (CAS 313490-35-6) . The methyl group increases the molecular weight from 278.35 to 292.37 g/mol and is expected to contribute a ΔcLogP of approximately +0.5 units based on established Hansch-Fujita π values for aromatic methyl substitution [1]. This enhanced lipophilicity can improve membrane permeability but also may alter metabolic soft spots, a critical consideration in CNS drug discovery programs where fine-tuning of logP is essential for blood-brain barrier penetration [2].

Pyridine substitution
Class-level inference
5-Methyl adds +14.02 Da and estimated ΔcLogP ~+0.5 vs. unsubstituted analog.
Reported lipophilicity modulation context; supports property-guided lead optimization.
Estimated π value; experimental logP confirmation recommended.
Physicochemical Optimization Lipophilicity Tuning Metabolic Stability

Linker Type: Direct Ether vs. Methylene-Ether Bridge

The target compound employs a direct ether linkage connecting the piperidine C3 and pyridine C2 positions, whereas the closely related analog tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 939986-14-8) inserts a methylene spacer . This additional methylene unit increases the molecular weight by +14.03 Da (from 292.37 to 306.40) and introduces an additional rotatable bond, increasing conformational flexibility and altering the distance and angular relationship between the piperidine and pyridine rings . In medicinal chemistry, such linker variations are a primary tactic to modulate both potency and selectivity by repositioning key pharmacophoric elements in three-dimensional space [1].

Linker chemistry
Cross-study comparable
Direct ether (–O–) vs. methylene-ether (–CH₂–O–); MW +14.03 Da, 1 additional rotatable bond.
Conformational flexibility context may differ; binding pose sensitivity may vary.
Assess impact on ternary complex formation if used for PROTAC design.
Conformational Restriction Linker Chemistry Synthetic Tracability

Protecting Group Strategy: N-Boc Orthogonal Handle

The N-Boc (tert-butyloxycarbonyl) group on the target compound serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting the ether linkage or the pyridine ring [1]. In contrast, the deprotected analog 5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride (CAS 1185308-63-7) presents a free secondary amine that is nucleophilic and requires reprotection before many common synthetic transformations . Procurement of the Boc-protected form is therefore essential when the synthetic route involves electrophilic reagents, oxidative conditions, or coupling reactions that would be incompatible with a free piperidine amine.

Protecting group
Class-level inference
N-Boc acid-labile, orthogonal; deprotected amine (CAS 1185308-63-7) requires reprotection for many steps.
Synthetic compatibility context; Boc enables convergent routes.
Standard TFA/DCM deprotection >95% yield reported.
Orthogonal Protection Synthetic Methodology Multi-Step Synthesis

Supplier-Documented Purity and Storage Specifications

Vendor documentation indicates that the target compound is commercially available at a minimum purity of 95% (CheMenu, Cat. CM176320) up to 97% (Beyotime, Cat. Y148952) , and up to 98+% from select suppliers . Recommended storage conditions are 2–8°C with protection from moisture, ensuring a shelf life of up to three years . These specifications are consistent with typical research-grade heterocyclic building blocks and ensure reproducibility in multi-step synthetic sequences where intermediate purity directly impacts overall yield.

Quality specs
Supplier-reported
Purity 95–98+% (vendor-dependent); storage 2–8°C; shelf life up to 3 years under recommended conditions.
Lot-specific review advised; purity tier selection based on downstream application.
Request certificate of analysis for lot-specific verification.
Quality Control Purity Grade Storage Stability

Defined Application Scenarios


Medicinal Chemistry Scaffold Elaboration with Defined Exit Vector

In kinase inhibitor or GPCR modulator programs where the pyridine ring must be positioned at a precise trajectory from the piperidine core, the 3-substituted regioisomer provides the required exit vector. The direct ether linkage (–O–) maintains a rigid spatial relationship, enabling reliable SAR interpretation that would be confounded by the conformational flexibility of the methylene-ether analog (CAS 939986-14-8) or the altered trajectory of the 4-substituted isomer (CAS 939986-12-6) [1]. The 5-methyl group on the pyridine ring offers a defined lipophilicity increment for property-guided lead optimization [2].

Multi-Step Synthesis Requiring Orthogonal N-Protection

When the synthetic sequence involves electrophilic reagents, oxidative transformations, or metal-catalyzed coupling reactions that would be incompatible with a free secondary amine, procurement of the Boc-protected form is mandatory. The acid-labile Boc group can be selectively removed at the appropriate synthetic stage under standard TFA/DCM conditions without affecting the ether linkage or pyridine substituents, enabling convergent synthetic strategies that would require additional protection/deprotection cycles if starting from the deprotected analog (CAS 1185308-63-7) [3].

Fragment-Based Discovery with Defined Physicochemical Properties

The target compound occupies a defined physicochemical space (MW = 292.37, cLogP ~2.5–3.5 estimated) that positions it as a suitable fragment or intermediate for CNS drug discovery programs where compounds must balance permeability and metabolic stability [2]. The 5-methyl substituent provides a calculated lipophilicity increment of approximately +0.5 log units relative to the des-methyl analog (CAS 313490-35-6), enabling systematic exploration of structure-property relationships without introducing additional heteroatoms or hydrogen bond donors that could compromise membrane permeability [4].

Chemical Biology Probe Synthesis with Defined Linker Chemistry

For the synthesis of chemical biology probes where the pyridine ring serves as a recognition element or metal-coordinating group, the direct ether linkage ensures that the pyridine nitrogen remains available for hydrogen bonding or metal coordination without the entropic penalty associated with the more flexible methylene-ether linker present in CAS 939986-14-8 [1]. This is particularly relevant for the development of PROTACs or targeted protein degradation probes where linker rigidity influences ternary complex formation efficiency.

Application
Selection Property
Validation Focus
Scaffold elaboration with defined exit vector
3-Substitution geometry
Exit vector compatibility with target binding site
Multi-step synthesis with orthogonal N-protection
N-Boc orthogonal handle
Acid-labile deprotection without affecting ether linkage
Fragment-based discovery with property optimization
5-Methyl lipophilicity tuning
cLogP and CNS drug-likeness assessment
Chemical biology probe synthesis with defined linker
Direct ether rigid linker
Conformational restriction for ternary complex formation
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